4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Description
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
A study on the synthesis and structure-activity relationships of a series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally similar to the compound of interest, reveals insights into their chemical behavior and potential applications. These compounds have demonstrated varying degrees of analgesic and anti-inflammatory activity, dependent on the spatial arrangement of their pyridine and benzothiazine fragments. The synthesis process involves interactions with aminopyridines, highlighting the compound's potential in the development of new pharmaceuticals with analgesic and anti-inflammatory properties (Ukrainets et al., 2019).
Antisecretory and Stability Characteristics
Another related study on 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors showcases the importance of pyridine nitrogen in controlling the stability and activity of such compounds. By manipulating the electron-donating and electron-withdrawing effects through specific substituents, compounds with high potency as inhibitors of gastric acid secretion and good stability under physiological conditions were obtained. This research points towards the compound's relevance in designing new drugs for treating conditions like acid reflux or peptic ulcers, leveraging the stability and activity relationships of pyridine-based sulfonamides (Ife et al., 1989).
Anticancer Activity
Research into Co(II) complexes of similar thiazol-2-yl benzene sulfonamide derivatives, including compounds with pyridin-2-yl moieties, indicates potential anticancer applications. These complexes were synthesized and subjected to in vitro cytotoxicity studies against human breast cancer cell lines, demonstrating their potential as therapeutic agents in oncology. The study underscores the utility of such compounds in developing new anticancer drugs, with specific focus on their structural properties and biological activities (Vellaiswamy & Ramaswamy, 2017).
Development of Chemotherapeutic Agents
Further research into the synthesis and cytotoxic evaluation of sulfonamide Schiff bases, including those with pyridin-2-yl and thiazol-2-yl moieties, highlights their potential as chemotherapeutic agents. These compounds demonstrated significant cytotoxic activity towards breast cancer cell lines, suggesting their utility in cancer treatment. The study emphasizes the role of such compounds in the synthesis of new drugs with potential applications in chemotherapy (Govindaraj et al., 2021).
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-6-3-5-13-25(15)30(27,28)17-10-8-16(9-11-17)20(26)24-21-23-19(14-29-21)18-7-2-4-12-22-18/h2,4,7-12,14-15H,3,5-6,13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSMZSNWYXAVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.